Aucubigenin

Description

This compound has been reported in Aucuba japonica with data available.

aglycone of aucubin; structure given in first source

Structure

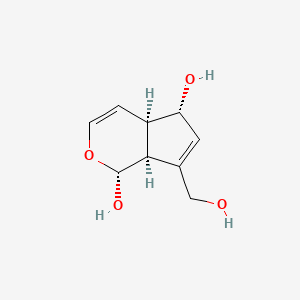

2D Structure

3D Structure

Properties

IUPAC Name |

(1R,4aR,5S,7aS)-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-1,5-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O4/c10-4-5-3-7(11)6-1-2-13-9(12)8(5)6/h1-3,6-12H,4H2/t6-,7+,8+,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BACWCXKATFIVFS-JQCXWYLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(C2C1C(C=C2CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CO[C@H]([C@H]2[C@@H]1[C@@H](C=C2CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30214496 | |

| Record name | Aucubigenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30214496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64274-28-8 | |

| Record name | Aucubigenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064274288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aucubigenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30214496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Biosynthetic Pathway of Aucubigenin

Audience: Researchers, scientists, and drug development professionals.

Abstract: Aucubigenin, the aglycone of the iridoid glycoside aucubin, exhibits a range of significant biological activities. Understanding its formation is crucial for biotechnological production and drug development. This compound itself is not directly synthesized but is derived from its parent glycoside, aucubin, through a deglycosylation reaction. This guide provides an in-depth exploration of the complete biosynthetic pathway leading to aucubin and the subsequent conversion to this compound, detailing the enzymatic steps, intermediates, and key experimental methodologies used for its elucidation.

The Biosynthetic Pathway of Aucubin

The biosynthesis of aucubin, like other iridoids, originates from the general terpenoid pathway. It is a complex process involving cyclization and a series of oxidative modifications. The pathway can be broadly divided into three stages: the formation of the monoterpene precursor geraniol, the synthesis of the core iridoid skeleton, and the subsequent functional group modifications to yield aucubin.

Stage 1: Formation of the Monoterpene Precursor

The pathway begins with the universal five-carbon precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), derived from either the mevalonate (MVA) or the methylerythritol phosphate (MEP) pathway.

-

Geranyl Pyrophosphate (GPP) Synthesis: IPP and DMAPP are condensed by GPP synthase (GPPS) to form the C10 compound geranyl pyrophosphate (GPP), the direct precursor to all monoterpenes.

-

Geraniol Formation: GPP is hydrolyzed by geraniol synthase (GES) to produce geraniol[1]. This step channels the precursor into the iridoid-specific branch of monoterpene metabolism.

Stage 2: Core Iridoid Skeleton Formation

This stage involves a series of oxidation reactions and a critical cyclization step that defines the characteristic cyclopentanopyran ring structure of iridoids.

-

Hydroxylation and Oxidation: Geraniol is hydroxylated at the C8 position by geraniol-8-hydroxylase (G8H) , a cytochrome P450 monooxygenase, to form 8-hydroxygeraniol[1]. This is followed by two successive oxidation steps catalyzed by 8-hydroxygeraniol oxidoreductase (HGO) to yield 8-oxogeranial[1].

-

Cyclization: The pivotal step is the reductive cyclization of 8-oxogeranial, catalyzed by iridoid synthase (ISY) , to form the intermediate 8-epi-iridodial[1]. This enzyme establishes the core iridoid skeleton.

Stage 3: Tailoring Steps to Aucubin

Following the formation of the core iridoid structure, a series of enzymatic modifications, including glycosylation, hydroxylation, and other rearrangements, lead to the final product, aucubin. While the exact order and all enzymes for the later steps are still under investigation in many species, a generally accepted pathway proceeds as follows:

-

From 8-epi-iridodial, the pathway proceeds through intermediates such as deoxyloganic acid.

-

Feeding experiments in Plantago and Scrophularia species have shown that the pathway to aucubin involves geniposidic acid as an intermediate[2].

-

Further hydroxylation and tailoring steps, which are not yet fully characterized at the enzymatic level, convert these intermediates into aucubin. Bartsioside has been identified as a direct precursor to aucubin in the biosynthesis of the related iridoid, catalpol[3].

The diagram below illustrates the biosynthetic pathway from the central precursor GPP to the formation of aucubin.

References

A Technical Guide to the Natural Sources and Occurrence of Aucubigenin Precursors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources, occurrence, and extraction of aucubigenin precursors, primarily the iridoid glycosides aucubin and catalpol. These compounds are of significant interest to the pharmaceutical industry due to their diverse biological activities, including anti-inflammatory, antioxidant, and neuroprotective properties.[1][2][3] This guide is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry and drug development.

Principal Natural Sources of this compound Precursors

This compound precursors, aucubin and catalpol, are predominantly found in a variety of plant families. These iridoid glycosides are secondary metabolites that play a role in the plant's defense mechanisms.[4] The major plant families and representative species known to be rich sources of these compounds are detailed below.

Key Plant Families:

-

Plantaginaceae: This family is a significant source of both aucubin and catalpol. Species of the genus Plantago, commonly known as plantains, are particularly rich in these compounds.[1][5][6][7] Plantago lanceolata and Plantago major have been extensively studied for their iridoid glycoside content.[5][8]

-

Eucommiaceae: Eucommia ulmoides, the hardy rubber tree, is a well-known source of aucubin.[5][9][10] Various parts of the plant, including the seeds, fruits, and leaves, contain significant amounts of this precursor.[3]

-

Scrophulariaceae: This family includes several genera that produce aucubin and catalpol. For instance, species of Rehmannia, such as Rehmannia glutinosa, are known to contain catalpol.[11]

-

Lamiaceae: Many species within the mint family are known to synthesize iridoid glycosides.

-

Rubiaceae: This family also contains species that produce this compound precursors.[2]

-

Cornaceae: The genus Aucuba, particularly Aucuba japonica, is a notable source of aucubin, from which the compound was first isolated.[5][9][12]

-

Globulariaceae: Species from the genus Globularia have been shown to contain both aucubin and catalpol.[7]

Occurrence and Quantitative Data of this compound Precursors

The concentration of aucubin and catalpol can vary significantly depending on the plant species, the part of the plant, the developmental stage, and environmental conditions.[4][5] The following tables summarize the quantitative data on the occurrence of these precursors in various plant sources.

Table 1: Concentration of Aucubin in Various Plant Sources

| Plant Species | Plant Part | Concentration (% of Dry Matter) | Reference |

| Plantago lanceolata (cv. Grasslands Lancelot) | Leaves | 2.1 - 4.8% | [8] |

| Plantago lanceolata (cv. Ceres Tonic) | Leaves | 1.0 - 2.7% | [8] |

| Plantago lanceolata | Leaves | 0.5 - 5.0% | [5] |

| Plantago lanceolata | Roots | Higher than in shoots | [5] |

| Eucommia ulmoides | Seeds | Up to 15.64% (156.4 mg/g) | [10] |

| Globularia species | Flowers | Highest concentration | [7] |

| Iraqi Plantago lanceolata | Young Leaves | 0.24% | [13] |

Table 2: Concentration of Catalpol in Various Plant Sources

| Plant Species | Plant Part | Concentration (% of Dry Matter) | Reference |

| Plantago lanceolata | Leaves | 0.2 - 3.6% | [5] |

| Plantago lanceolata (cv. Grasslands Lancelot) | Leaves | 1.0 - 2.0% | [8] |

| Rehmannia glutinosa | Leaves | Lower than aucubin | [11] |

| Globularia punctata | Flowers | ~1.6% | [7] |

| Plantago species | Leaves | Up to 1.81% | [14] |

Biosynthesis of this compound Precursors

Aucubin and catalpol are synthesized in plants through the iridoid biosynthesis pathway, which is a branch of the terpenoid pathway. The biosynthesis of these compounds is a complex process involving several enzymatic steps. A simplified overview of the pathway leading to aucubin and its subsequent conversion to catalpol is presented below. It is important to note that aucubin serves as a direct precursor for the biosynthesis of catalpol.[5][15]

Experimental Protocols

This section outlines detailed methodologies for the extraction, isolation, and quantification of aucubin and catalpol from plant materials, based on established scientific literature.

Extraction of Aucubin and Catalpol

4.1.1. Maceration

Maceration is a widely used and straightforward method for extracting iridoid glycosides.[16]

-

Protocol:

-

Air-dry the plant material (e.g., leaves, seeds) at room temperature and grind it into a fine powder.

-

Weigh a specific amount of the powdered plant material (e.g., 10 g).

-

Add a suitable solvent, such as methanol or ethanol, in a specific ratio (e.g., 1:10 w/v).

-

Stir the mixture at room temperature for a defined period (e.g., 24 hours).

-

Filter the mixture through filter paper to separate the extract from the solid plant material.

-

Repeat the extraction process with fresh solvent to ensure maximum yield.

-

Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator.

-

4.1.2. Ultrasound-Assisted Extraction (UAE)

UAE can enhance extraction efficiency and reduce extraction time.[16]

-

Protocol:

-

Prepare the plant material as described in the maceration protocol.

-

Suspend the powdered plant material in the extraction solvent in a flask.

-

Place the flask in an ultrasonic bath.

-

Apply ultrasound at a specific frequency (e.g., 40 kHz) and temperature (e.g., 40-50°C) for a defined duration (e.g., 30-60 minutes).

-

Filter and concentrate the extract as described previously.

-

Isolation and Purification

Following extraction, various chromatographic techniques can be employed to isolate and purify aucubin and catalpol.

4.2.1. Thin-Layer Chromatography (TLC) and Preparative TLC

TLC is a valuable tool for the initial separation and identification of compounds in an extract, while preparative TLC can be used for isolation.

-

Protocol for Analytical TLC:

-

Dissolve the crude extract in a small amount of solvent.

-

Spot the dissolved extract onto a TLC plate (e.g., silica gel 60 F254).

-

Develop the TLC plate in a chamber with an appropriate mobile phase. A common solvent system for iridoid glycosides is a mixture of n-butanol, acetic acid, and water.[13]

-

Visualize the separated spots under UV light (254 nm and 366 nm) or by spraying with a suitable reagent (e.g., anisaldehyde-sulfuric acid).

-

-

Protocol for Preparative TLC:

-

Apply a larger volume of the concentrated extract as a band onto a preparative TLC plate.

-

Develop the plate as described for analytical TLC.

-

After development, scrape the bands corresponding to aucubin and catalpol from the plate.

-

Elute the compounds from the silica gel using a suitable solvent (e.g., methanol).

-

Filter and evaporate the solvent to obtain the isolated compounds.

-

4.2.2. Column Chromatography

Column chromatography is a standard method for purifying larger quantities of compounds.

-

Protocol:

-

Pack a glass column with a stationary phase such as silica gel or a reversed-phase material (e.g., C18).

-

Load the concentrated extract onto the top of the column.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. For reversed-phase chromatography, a gradient of water and methanol is often used.[2][12][17]

-

Collect fractions of the eluate and analyze them by TLC or HPLC to identify the fractions containing the desired compounds.

-

Combine the pure fractions and evaporate the solvent.

-

Quantification using High-Performance Liquid Chromatography (HPLC)

HPLC is a precise and reliable method for the quantitative analysis of aucubin and catalpol.[18][19]

-

Protocol:

-

Sample Preparation: Dissolve a known amount of the dried extract or isolated compound in the mobile phase or a suitable solvent and filter it through a 0.45 µm syringe filter.

-

Instrumentation: Use an HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[7]

-

Mobile Phase: A typical mobile phase for the isocratic elution of aucubin and catalpol is a mixture of acetonitrile and water (e.g., 5:95 v/v) with the addition of 0.1% formic acid.[7][11]

-

Flow Rate: A flow rate of 0.5 to 1.0 mL/min is generally used.

-

Detection: Monitor the absorbance at a wavelength of around 204-210 nm.[7][18]

-

Quantification: Prepare a calibration curve using standard solutions of pure aucubin and catalpol at different concentrations. Calculate the concentration of the compounds in the sample by comparing their peak areas to the calibration curve.

-

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the extraction, isolation, and analysis of this compound precursors from plant material.

References

- 1. pbr.mazums.ac.ir [pbr.mazums.ac.ir]

- 2. Characteristics, Isolation Methods, and Biological Properties of Aucubin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Biological Activities and Analytical Methods for Detecting Aucubin and Catalpol Iridoid Glycosides in Plantago Species: A Review Study - Pharmaceutical and Biomedical Research [pbr.mazums.ac.ir]

- 6. bioactive-compounds-aucubin-and-acteoside-in-plantain-plantago-lanceolata-l-and-their-effect-on-in-vitro-rumen-fermentation - Ask this paper | Bohrium [bohrium.com]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. Changes in the concentrations of bioactive compounds in plantain leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Simultaneous Determination of Catalpol, Aucubin, and Geniposidic Acid in Different Developmental Stages of Rehmannia glutinosa Leaves by High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. scispace.com [scispace.com]

- 14. researchgate.net [researchgate.net]

- 15. Biological Activities and Analytical Methods for Detecting Aucubin and Catalpol Iridoid Glycosides in Plantago Species: A Review Study - Pharmaceutical and Biomedical Research [pbr.mazums.ac.ir]

- 16. Characteristics, Isolation Methods, and Biological Properties of Aucubin - PMC [pmc.ncbi.nlm.nih.gov]

- 17. repository.ubaya.ac.id [repository.ubaya.ac.id]

- 18. primescholars.com [primescholars.com]

- 19. tandfonline.com [tandfonline.com]

The Neuroprotective Mechanisms of Aucubigenin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the neuroprotective mechanisms of aucubigenin, an iridoid glycoside with demonstrated therapeutic potential in various models of neurological damage. We delve into the core signaling pathways, present quantitative data from key studies, and provide detailed experimental protocols to facilitate further research and development in this promising area.

Core Neuroprotective Mechanisms

This compound exerts its neuroprotective effects through a multi-pronged approach, primarily by mitigating oxidative stress, inflammation, and apoptosis in the central nervous system. These protective actions are orchestrated through the modulation of several key signaling pathways.

Key Signaling Pathways

The neuroprotective activity of this compound is attributed to its influence on critical intracellular signaling cascades. The primary pathways identified in the literature are:

-

Nrf2/HO-1 Pathway (Antioxidant Response): this compound has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response.[1][2] Upon activation, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and catalase (CAT).[1] This cascade effectively reduces the levels of reactive oxygen species (ROS) and lipid peroxidation.[3][4]

-

NF-κB Signaling Pathway (Anti-inflammatory Response): this compound inhibits the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that governs the expression of pro-inflammatory cytokines.[1][5][6] By suppressing the phosphorylation and subsequent degradation of IκBα, this compound prevents the nuclear translocation of NF-κB, thereby downregulating the production of inflammatory mediators like tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[1][6]

-

TLR4/NF-κB Pathway (Anti-inflammatory Response): In the context of neuroinflammation, this compound has been found to inhibit the Toll-like receptor 4 (TLR4) signaling pathway.[1][6][7] By downregulating TLR4 expression, this compound prevents the downstream activation of NF-κB, leading to a reduction in microgliosis, astrogliosis, and the release of pro-inflammatory cytokines.[6][8]

-

MAPK Signaling Pathway (Modulation of Inflammation and Apoptosis): The mitogen-activated protein kinase (MAPK) pathway is also modulated by this compound.[5] By down-regulating the phosphorylation of key MAPK proteins, this compound can influence both inflammatory and apoptotic processes.

-

Anti-Apoptotic Pathways: this compound exhibits anti-apoptotic effects by modulating the expression of Bcl-2 family proteins.[1] It has been shown to increase the expression of the anti-apoptotic protein Bcl-2 and decrease the expression of the pro-apoptotic protein Bax, thereby inhibiting the apoptotic cascade.[1]

Quantitative Data Summary

The following tables summarize the quantitative data from key studies investigating the neuroprotective effects of this compound.

Table 1: In Vitro Studies on this compound's Neuroprotective Effects

| Cell Line | Insult | This compound Concentration(s) | Key Findings | Reference |

| SH-SY5Y | H2O2 | 10⁻⁶, 10⁻⁵, 10⁻⁴ M | Increased cell viability, decreased ROS generation, increased GSH content and SOD activity. | |

| Primary Cortical Neurons | H2O2 | 50, 100, 200 µg/mL | Enhanced Nrf2 translocation, activated antioxidant enzymes, suppressed ROS generation, and reduced cell apoptosis. | [2] |

| Primary Microglia | LPS | Not Specified | Suppressed activation of microglia and pro-inflammatory cytokine release. | [5] |

Table 2: In Vivo Studies on this compound's Neuroprotective Effects

| Animal Model | Disease Model | This compound Dosage(s) | Key Findings | Reference |

| Mice | Traumatic Brain Injury (TBI) | 20, 40 mg/kg | Attenuated brain edema, improved neurological and cognitive deficits, suppressed HMGB1-mediated inflammation. | [2] |

| Gerbils | Forebrain Ischemia-Reperfusion Injury | 1, 5, 10 mg/kg | 10 mg/kg dose protected pyramidal cells from injury, reduced superoxide anion production, and increased SOD1 and SOD2 expression. | [3] |

| Rats | Diabetic Encephalopathy | 1, 5, 10 mg/kg | Significantly reduced lipid peroxide content, regulated antioxidant enzyme activities, and decreased NOS activity. | [4] |

| Mice | Cerebral Ischemia-Reperfusion Injury | 5, 10 mg/kg | Alleviated cognitive impairment and restored white matter integrity. | [5] |

| Gerbils | Cerebral Ischemia-Reperfusion Injury | 10 mg/kg | Suppressed microgliosis and astrogliosis, and alleviated increases in IL-1β and TNF-α levels. | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound's neuroprotective effects.

Cell Viability Assay (MTT Assay)

-

Objective: To assess the protective effect of this compound against H2O2-induced cytotoxicity in SH-SY5Y cells.

-

Procedure:

-

Seed SH-SY5Y cells in 96-well plates at a density of 1x10⁴ cells/well and culture for 24 hours.

-

Pre-treat the cells with various concentrations of this compound (e.g., 10⁻⁶, 10⁻⁵, 10⁻⁴ M) for 2 hours.

-

Induce oxidative stress by adding H2O2 (final concentration, e.g., 100 µM) to the wells and incubate for 24 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the control group.

-

Western Blot Analysis

-

Objective: To determine the effect of this compound on the expression of proteins involved in signaling pathways (e.g., Nrf2, HO-1, NF-κB, Bcl-2, Bax).

-

Procedure:

-

Lyse the treated cells or brain tissue samples in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay kit.

-

Separate equal amounts of protein (e.g., 20-40 µg) on a 10-12% SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the target proteins (e.g., anti-Nrf2, anti-HO-1, anti-p-NF-κB, anti-Bcl-2, anti-Bax, and anti-β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software and normalize to the loading control (e.g., β-actin).

-

Measurement of Reactive Oxygen Species (ROS)

-

Objective: To quantify the intracellular ROS levels in cells treated with this compound and an oxidative insult.

-

Procedure:

-

Plate cells in a 24-well plate and treat with this compound and H2O2 as described for the cell viability assay.

-

After treatment, wash the cells with PBS.

-

Load the cells with 2',7'-dichlorofluorescin diacetate (DCFH-DA) dye (e.g., 10 µM) and incubate for 30 minutes at 37°C in the dark.

-

Wash the cells with PBS to remove the excess dye.

-

Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.

-

ROS levels are expressed as a percentage of the control group.

-

Visualizations

Signaling Pathways

Caption: Signaling pathways modulated by this compound for neuroprotection.

Experimental Workflow

Caption: General experimental workflow for studying this compound's neuroprotection.

References

- 1. Research progress on the protective effects of aucubin in neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aucubin alleviates oxidative stress and inflammation via Nrf2-mediated signaling activity in experimental traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Aucubin prevents loss of hippocampal neurons and regulates antioxidative activity in diabetic encephalopathy rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neuroprotective effects of Aucubin against cerebral ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neuroprotective Effects of Aucubin against Cerebral Ischemia and Ischemia Injury through the Inhibition of the TLR4/NF-κB Inflammatory Signaling Pathway in Gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

A Comparative Analysis of the Biological Activities of Aucubigenin and Aucubin

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Aucubin, an iridoid glycoside found in a variety of medicinal plants such as Eucommia ulmoides and Aucuba japonica, has garnered significant attention for its diverse pharmacological properties. These properties include anti-inflammatory, anti-cancer, and hepatoprotective effects.[1][2][3] It is widely understood that the biological activities of aucubin are largely attributed to its aglycone, aucubigenin, which is formed through the enzymatic hydrolysis of the glucose moiety from aucubin.[4][5] This technical guide provides a comprehensive comparison of the biological activities of this compound and its parent glycoside, aucubin, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Core Biological Activities: A Comparative Overview

The primary biological activities of aucubin and this compound can be categorized into three main areas: anti-inflammatory, anti-cancer, and hepatoprotective effects. The available data consistently suggest that this compound is the more potent of the two compounds, which is expected as it is the active form.

Anti-inflammatory Activity

Both aucubin and this compound exhibit significant anti-inflammatory properties. Their mechanisms of action primarily revolve around the inhibition of pro-inflammatory mediators and the modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway.

A study on the inhibition of Tumor Necrosis Factor-alpha (TNF-α) production in RAW 264.7 cells demonstrated that the hydrolyzed product of aucubin (this compound) potently suppressed TNF-α production with an IC50 of 9.2 µM, whereas aucubin itself showed no significant effect.[6][7] This highlights the necessity of the conversion of aucubin to this compound for its anti-inflammatory activity. Aucubin has also been shown to inhibit the degradation of IκBα, a key step in the activation of the NF-κB signaling pathway.[8]

| Compound | Assay | Cell Line | IC50 / Effect | Reference |

| This compound | TNF-α Production Inhibition | RAW 264.7 | 9.2 µM | [6][7] |

| Aucubin | TNF-α Production Inhibition | RAW 264.7 | No significant effect | [6][7] |

| Aucubin | IgE-induced TNF-α Production | RBL-2H3 | 0.101 µg/mL | [8] |

| Aucubin | IgE-induced IL-6 Production | RBL-2H3 | 0.19 µg/mL | [8] |

Anti-cancer Activity

The anti-cancer potential of aucubin and its aglycone has been explored in various cancer cell lines. Studies have indicated that aucubin can induce apoptosis and inhibit cell proliferation. For instance, aucubin has been shown to have cytotoxic effects on several human leukemia and lymphoma cell lines.[9] In a study on breast cancer, aucubin demonstrated a tumor suppression rate of up to 51.31 ± 4.07% in a mouse model.[10]

| Compound | Cell Line | Activity | IC50 / Effect | Reference |

| Aucubin | HL-60, K562, CCRF-CEM, P3HRI | Antileukemic | IC50: 26-56 µg/mL | [9] |

| Aucubin | 4T1 (in vivo) | Tumor Suppression Rate | 51.31 ± 4.07% (at 100 mg/kg) | [10] |

Hepatoprotective Activity

Aucubin has demonstrated significant protective effects against liver damage induced by various toxins.[3] It is believed that this protection is mediated through its antioxidant and anti-inflammatory properties. Aucubin has been shown to protect against carbon tetrachloride-induced hepatic damage in mice and suppress hepatitis B viral DNA replication in vitro.[3] The conversion of aucubin to its aglycone form appears to be a prerequisite for its antiviral activity.[3]

| Compound | Model | Protective Effect | Reference |

| Aucubin | CCl4-induced hepatotoxicity in mice | High liver-protective activity | [3] |

| Aucubin | α-amanitin-induced hepatotoxicity in mice | Significant protective activity | [3] |

| This compound | (from Aucubin) | Suppression of Hepatitis B viral DNA replication | [3] |

Signaling Pathways

The biological activities of aucubin and this compound are mediated through the modulation of several key intracellular signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. This compound, the active form of aucubin, has been shown to inhibit the activation of NF-κB.[6][7] This is achieved by preventing the degradation of IκBα, which otherwise releases NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[11][12]

Caption: this compound inhibits the NF-κB signaling pathway.

Nrf2/HO-1 Signaling Pathway

The Nrf2/HO-1 pathway is a critical cellular defense mechanism against oxidative stress. Aucubin has been shown to activate this pathway, leading to the expression of antioxidant enzymes like heme oxygenase-1 (HO-1).[1][2] This contributes to its antioxidant and anti-inflammatory effects.

Caption: Aucubin activates the Nrf2/HO-1 antioxidant pathway.

AMPK Signaling Pathway

The AMP-activated protein kinase (AMPK) pathway plays a key role in cellular energy homeostasis. Aucubin has been found to activate AMPK, which can contribute to its beneficial effects in metabolic disorders and neuroprotection.[13]

Caption: Aucubin activates the AMPK signaling pathway.

Experimental Protocols

This section provides an overview of common experimental protocols used to assess the biological activities of aucubin and this compound.

Preparation of this compound from Aucubin

As this compound is often the active compound, it is frequently prepared from aucubin for in vitro studies.

-

Enzymatic Hydrolysis: Aucubin is dissolved in a suitable buffer (e.g., acetate buffer, pH 5.0). β-glucosidase is added, and the mixture is incubated at 37°C for a specified period (e.g., 2-4 hours). The reaction is then stopped, and this compound can be extracted using an organic solvent like ethyl acetate. The solvent is evaporated to yield this compound.

Anti-inflammatory Assays

-

Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages:

-

Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of aucubin or this compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Determine the nitrite concentration (a stable product of NO) in the supernatant using the Griess reagent.[14]

-

-

NF-κB Luciferase Reporter Assay:

-

Transfect cells (e.g., HEK293T or RAW 264.7) with a luciferase reporter plasmid containing NF-κB response elements.

-

Treat the transfected cells with aucubin or this compound.

-

Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS).

-

Lyse the cells and measure luciferase activity using a luminometer. A decrease in luciferase activity indicates inhibition of the NF-κB pathway.[15][16]

-

Anti-cancer Assays

-

Cell Viability Assay (MTT or Resazurin Assay):

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of aucubin or this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

Add MTT or resazurin solution to each well and incubate for 2-4 hours.

-

Measure the absorbance or fluorescence to determine the percentage of viable cells relative to an untreated control.

-

Hepatoprotective Assays

-

In Vitro Hepatotoxicity Assay:

-

Culture hepatocytes (e.g., HepG2 cells).

-

Pre-treat the cells with aucubin or this compound.

-

Induce cytotoxicity with a hepatotoxin (e.g., acetaminophen or carbon tetrachloride).

-

Assess cell viability using an MTT assay or measure the release of liver enzymes like alanine aminotransferase (ALT) and aspartate aminotransferase (AST) into the culture medium.

-

Western Blotting for Signaling Pathway Analysis

-

Nrf2 Activation:

-

Treat cells with aucubin or this compound.

-

Prepare nuclear and cytoplasmic extracts.

-

Perform SDS-PAGE and transfer proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against Nrf2 and a nuclear loading control (e.g., Lamin B).

-

An increase in nuclear Nrf2 levels indicates activation.[17]

-

-

AMPK Phosphorylation:

-

IκBα Degradation:

-

Pre-treat cells with aucubin or this compound.

-

Stimulate with an inflammatory agent (e.g., LPS or TNF-α).

-

Lyse the cells at different time points.

-

Perform Western blotting with a primary antibody against IκBα. A reduced degradation of IκBα in treated cells compared to the stimulated control indicates inhibition of the NF-κB pathway.[11][12]

-

Conclusion

The scientific evidence strongly supports the role of this compound as the primary active metabolite responsible for the diverse biological activities of aucubin. The conversion of aucubin to this compound is a critical step for eliciting potent anti-inflammatory, anti-cancer, and hepatoprotective effects. This guide has provided a comparative overview of their activities, highlighting the superior potency of this compound. The modulation of key signaling pathways, including NF-κB, Nrf2/HO-1, and AMPK, underpins their mechanisms of action. The detailed experimental protocols and pathway diagrams presented herein offer a valuable resource for researchers aiming to further investigate the therapeutic potential of these promising natural compounds. Future research should focus on direct comparative studies to generate more comprehensive quantitative data and explore the in vivo efficacy and safety of both aucubin and this compound in various disease models.

References

- 1. Aucubin Alleviates Chronic Obstructive Pulmonary Disease by Activating Nrf2/HO-1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Liver-protective activities of aucubin derived from traditional oriental medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Research advances in pharmacology of aucubin and this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characteristics, Isolation Methods, and Biological Properties of Aucubin [mdpi.com]

- 6. Frontiers | Activation of Nrf2/HO-1 Pathway by Nardochinoid C Inhibits Inflammation and Oxidative Stress in Lipopolysaccharide-Stimulated Macrophages [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. Aucubin Exerts Anticancer Activity in Breast Cancer and Regulates Intestinal Microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of ubiquitin-proteasome pathway–mediated IκBα degradation by a naturally occurring antibacterial peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. content-assets.jci.org [content-assets.jci.org]

- 13. Aucubin promotes activation of AMPK and alleviates cerebral ischemia/reperfusion injury in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mjas.analis.com.my [mjas.analis.com.my]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. bosterbio.com [bosterbio.com]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. AMP-activated protein kinase phosphorylation in brain is dependent on method of sacrifice and tissue preparation - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Landscape of Aucubigenin: A Technical Review

An Examination of the Bioactive Aglycone of Aucubin and its Therapeutic Potential

Introduction

Aucubigenin is the aglycone, or non-sugar portion, of Aucubin, an iridoid glycoside found in a variety of medicinal plants, including Eucommia ulmoides and Aucuba japonica. While much of the pharmacological research has been conducted on its precursor, Aucubin, it is widely understood that many of the biological effects are attributable to this compound. Aucubin acts as a prodrug, which is hydrolyzed by β-glucosidases—either within the body or in experimental preparations—to release the active this compound.[1][2][3][4] This conversion is a critical prerequisite for its bioactivity, as demonstrated in studies where the hydrolyzed form of Aucubin shows significantly greater potency than the glycoside form.[5]

This technical guide provides a comprehensive review of the known pharmacological effects of this compound, drawing from studies on both the aglycone itself and its precursor, Aucubin. We will delve into its anti-inflammatory, hepatoprotective, neuroprotective, and anti-cancer activities, presenting quantitative data, detailed experimental methodologies, and visualizations of the key signaling pathways involved.

Anti-inflammatory and Antioxidant Effects

This compound, primarily studied through the administration of Aucubin, exhibits potent anti-inflammatory and antioxidant properties across various experimental models.[6][7] The mechanism largely involves the modulation of key signaling pathways that regulate the expression of inflammatory mediators and antioxidant enzymes.

Mechanism of Action: NF-κB and Nrf2/HO-1 Pathways

A primary mechanism for its anti-inflammatory effect is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[8][9] In inflammatory conditions, NF-κB is activated and translocates to the nucleus, promoting the transcription of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[8][10] The hydrolyzed product of Aucubin has been shown to block the degradation of I-kappa B alpha (IκBα) and prevent the nuclear translocation of NF-κB, thereby suppressing the production of these inflammatory mediators.[5] One study on RAW 264.7 macrophage cells found that the hydrolyzed form of Aucubin inhibited TNF-α production with an IC50 of 9.2 µM, whereas Aucubin itself had no effect.[5]

Concurrently, Aucubin treatment has been shown to upregulate the Nrf2/HO-1 pathway, a critical defense mechanism against oxidative stress.[10][11] By activating this pathway, it enhances the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and glutathione peroxidase (GSH-Px), which protect cells from oxidative damage.[10][11]

Quantitative Data on Anti-inflammatory Activity

| Model System | Parameter Measured | Treatment | Result | Reference |

| RAW 264.7 cells | TNF-α production | Hydrolyzed Aucubin | IC50: 9.2 µM | [5] |

| LPS-induced HepG2 cells | Inflammatory Cytokines | Aucubin | Reduced TNF-α, IL-6 | [12] |

| Rat Chondrocytes (IL-1β stimulated) | Gene/Protein Expression | Aucubin | Down-regulated iNOS | [7] |

| Collagen-Induced Arthritis (Rat Model) | Protein Expression | Aucubin | Inhibited p-IκBα, p-p65 | [9] |

Experimental Protocol: TNF-α Inhibition in RAW 264.7 Cells

This protocol is based on the methodology to assess the anti-inflammatory activity of hydrolyzed Aucubin.

-

Cell Culture: Murine macrophage RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator.

-

Preparation of Hydrolyzed Aucubin (this compound): Aucubin is incubated with β-glucosidase to facilitate hydrolysis, effectively producing this compound. The reaction is typically stopped, and the product is purified or used directly.

-

Cell Treatment: Cells are pre-treated with various concentrations of hydrolyzed Aucubin or the control vehicle for 1-2 hours.

-

Inflammatory Stimulation: Lipopolysaccharide (LPS) is added to the cell culture medium to induce an inflammatory response and stimulate TNF-α production.

-

Quantification of TNF-α: After a specified incubation period (e.g., 4-24 hours), the cell culture supernatant is collected. The concentration of TNF-α is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

Data Analysis: The percentage of TNF-α inhibition is calculated relative to the LPS-only treated control. The IC50 value, the concentration at which 50% of TNF-α production is inhibited, is determined from the dose-response curve.

Hepatoprotective Effects

This compound and its precursor have demonstrated significant liver-protective activities in various models of hepatic damage, including those induced by chemical toxins like carbon tetrachloride and lipopolysaccharide (LPS).[12][13][14] The hepatoprotective mechanisms are closely linked to its anti-inflammatory and antioxidant properties.

Mechanism of Action: Attenuation of Oxidative Stress and Inflammation

In models of acute hepatitis, Aucubin treatment has been shown to alleviate oxidative stress by modulating levels of SOD, glutathione peroxidase (GSH-Px), and malondialdehyde (MDA).[12] It also reduces inflammation in hepatocytes by decreasing the production of TNF-α and IL-6.[12] Furthermore, studies on hepatic stellate cells (LX-2), which are key to the development of liver fibrosis, show that both Aucubin and this compound can inhibit their activation and the deposition of extracellular matrix proteins by suppressing the generation of reactive oxygen species (ROS) and down-regulating NOX4 mRNA expression.[13]

Quantitative Data on Hepatoprotective Activity

| Model System | Toxin/Inducer | Treatment | Key Finding | Reference |

| Mice | Carbon Tetrachloride | Aucubin | Showed high liver-protective activity | [14] |

| Mice | α-amanitin | Aucubin | Significant protective activity observed | [14] |

| LX-2 Cells | TGF-β1 | Aucubin & this compound | Reduced α-SMA, Col I, Col III expression | [13] |

| LPS-induced HepG2 cells | LPS | Aucubin | Reduced iNOS enzyme activity levels | [12] |

Neuroprotective Effects

The neuroprotective potential of this compound, again primarily investigated via Aucubin, is an area of growing interest. Studies have shown its efficacy in models of neurological diseases, including traumatic brain injury and cerebral ischemia.[8] The underlying mechanisms involve the suppression of neuroinflammation and oxidative stress.

Mechanism of Action: Inhibition of Glial Cell Activation

In the context of cerebral ischemia, Aucubin pretreatment has been found to protect hippocampal neurons from injury.[2] This neuroprotection is associated with the attenuation of neuroinflammation. Specifically, it suppresses the activation of microglia and astrocytes (gliosis) and reduces the ischemia-induced increase in pro-inflammatory cytokines like IL-1β and TNF-α.[2] This effect is mediated through the inhibition of the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway.[2]

Anti-Cancer Activity

Preliminary studies suggest that Aucubin possesses anti-cancer properties. In human non-small cell lung cancer A549 cells, Aucubin was found to inhibit cell proliferation by inducing cell cycle arrest in the G0/G1 phase and promoting apoptosis.[4] This effect was linked to the p53-mediated induction of p21 and the enhancement of the Fas/Fas ligand apoptotic system.[4] Another study using a mouse model of breast cancer showed that Aucubin could suppress tumor growth by inducing apoptosis, achieving a tumor suppression rate of up to 51.31 ± 4.07%.

Conclusion

This compound, the active aglycone of Aucubin, is a promising pharmacological agent with a diverse range of therapeutic effects. Its potent anti-inflammatory and antioxidant activities, mediated primarily through the inhibition of the NF-κB pathway and activation of the Nrf2/HO-1 pathway, form the basis for its protective effects in the liver and brain. While the majority of research has utilized Aucubin as a precursor, the evidence strongly indicates that this compound is the key bioactive molecule. Further studies focusing directly on this compound are warranted to fully elucidate its mechanisms of action, establish a more precise dose-response relationship, and explore its full therapeutic potential for clinical applications in inflammatory diseases, liver disorders, neurodegeneration, and oncology.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Characteristics, Isolation Methods, and Biological Properties of Aucubin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Anti-inflammatory activity of aucubin by inhibition of tumor necrosis factor-alpha production in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [Research advances in pharmacology of aucubin and this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. florajournal.com [florajournal.com]

- 8. mdpi.com [mdpi.com]

- 9. Anti-inflammatory effects of aucubin in cellular and animal models of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Aucubin Alleviates Chronic Obstructive Pulmonary Disease by Activating Nrf2/HO-1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Aucubin inhibited lipid accumulation and oxidative stress via Nrf2/HO-1 and AMPK signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Characteristics, Isolation Methods, and Biological Properties of Aucubin - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Antioxidant Capacity of Aucubigenin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aucubigenin, the aglycone of the iridoid glycoside aucubin, has garnered attention for its potential therapeutic properties, including its role as an antioxidant. This technical guide provides a comprehensive overview of the in vitro antioxidant capacity of this compound, summarizing key quantitative data, detailing experimental protocols, and illustrating relevant signaling pathways. It is important to note that much of the current research on the antioxidant mechanisms and signaling pathways has been conducted on its precursor, aucubin, which is enzymatically hydrolyzed to this compound to exert its biological effects.

Quantitative Antioxidant Data

The in vitro antioxidant activity of this compound has been evaluated using various assays. The following tables summarize the available quantitative data, primarily focusing on direct radical scavenging assays.

Table 1: Radical Scavenging Activity of this compound

| Assay | Radical | Test System | IC50 Value (mg/mL) | Scavenging Activity (%) at a Specific Concentration | Reference |

| DPPH | 2,2-diphenyl-1-picrylhydrazyl | Methanolic solution | 2.35 | 52.01% at 2.5 mg/mL | [1] |

| Superoxide Anion Radical Scavenging | Pyrogallol autoxidation | Tris-HCl-EDTA buffer | 2.60 | 51.20% at 2.67 mg/mL | [1] |

| Hydroxyl Radical Scavenging | Fenton reaction (FeSO₄ + H₂O₂) | Aqueous solution | Not Determined | 6.38% at 2.5 mg/mL (considered low activity) | [1] |

Table 2: Comparative Radical Scavenging Activity of Aucubin

| Assay | Radical | IC50 Value (mg/mL) | Scavenging Activity (%) at a Specific Concentration | Reference |

| DPPH | 2,2-diphenyl-1-picrylhydrazyl | Not Determined | 7.17% at 2.5 mg/mL | [1] |

| Superoxide Anion Radical Scavenging | Pyrogallol autoxidation | Not Determined | 41.71% at 2.67 mg/mL | [1] |

| Hydroxyl Radical Scavenging | Fenton reaction (FeSO₄ + H₂O₂) | Not Determined | 41.38% at 2.5 mg/mL | [1] |

| DPPH | 2,2-diphenyl-1-picrylhydrazyl | 49.20 | - | [2] |

Experimental Protocols

Detailed methodologies for the key in vitro antioxidant assays cited are provided below. These protocols are based on the available literature for this compound and general assay principles.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

Methodology:

-

Preparation of DPPH Solution: A stock solution of DPPH (e.g., 25 µg/mL) is prepared in methanol.

-

Sample Preparation: this compound is dissolved in methanol to prepare various concentrations.

-

Reaction Mixture: 1 mL of the this compound solution is mixed with 4 mL of the DPPH methanolic solution.

-

Incubation: The mixture is vortexed and incubated in the dark at room temperature for 30 minutes.

-

Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer. A decrease in absorbance indicates an increase in radical scavenging activity.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

Where:

-

Asample is the absorbance of the sample with DPPH.

-

Ablank is the absorbance of the sample without DPPH.

-

Acontrol is the absorbance of the DPPH solution without the sample.

-

-

IC50 Determination: The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined from a plot of scavenging activity against the concentration of this compound.[1]

Superoxide Anion Radical Scavenging Assay

This assay is based on the inhibition of pyrogallol autoxidation, which generates superoxide radicals.

Methodology:

-

Buffer Preparation: A Tris-HCl-EDTA buffer (0.1 mol/L, pH 8.2) is prepared.

-

Sample and Reagent Preparation: Solutions of this compound at different concentrations and a pyrogallol solution (6.0 mmol/L) are prepared.

-

Reaction Mixture: this compound solutions are added to 1.5 mL of the Tris-HCl-EDTA buffer.

-

Initiation of Reaction: 0.3 mL of the pyrogallol solution is added to the mixture and shaken.

-

Measurement: The absorbance of the reaction mixture is measured at 420 nm every 30 seconds for 3 minutes at 25°C.

-

Calculation: The superoxide anion radical scavenging rate is calculated as follows:

Where:

-

Asample is the absorbance of the sample with pyrogallol.

-

Ablank is the absorbance of the sample without pyrogallol.

-

Acontrol is the absorbance of the Tris-HCl buffer with pyrogallol.

-

-

IC50 Determination: The IC50 value is calculated from the dose-response curve.[1]

Hydroxyl Radical Scavenging Assay

This assay utilizes the Fenton reaction to generate hydroxyl radicals, which can be detected by their reaction with a scavenger molecule to produce a colored product.

Methodology:

-

Reagent Preparation: Prepare solutions of FeSO₄·7H₂O (10 mmol/L), H₂O₂ (40 mmol/L), and sodium salicylate (5 mmol/L).

-

Sample Preparation: Prepare various concentrations of this compound.

-

Reaction Mixture: The reaction mixture consists of 1 mL of FeSO₄, 0.8 mL of H₂O₂, 0.5 mL of distilled water, 1.0 mL of the this compound sample, and 0.2 mL of sodium salicylate.

-

Incubation: The total mixture (3.5 mL) is incubated at 37°C for 1 hour.

-

Measurement: The absorbance of the mixture is measured at 562 nm.

-

Calculation: The hydroxyl radical scavenging rate is calculated using the formula:

Where:

-

Asample is the absorbance of the sample mixture.

-

Ablank is the absorbance without sodium salicylate.

-

Acontrol is the absorbance without the sample.[1]

-

Signaling Pathways and Mechanisms of Action

While direct studies on this compound's modulation of signaling pathways are limited, research on its parent compound, Aucubin, provides significant insights. Aucubin's antioxidant and anti-inflammatory effects are often linked to the activation of key cellular defense pathways. It is plausible that this compound, as the active aglycone, is the primary mediator of these effects.

Nrf2/HO-1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Heme oxygenase-1 (HO-1) is one of its key downstream targets.

Studies on Aucubin have shown that it can activate the Nrf2/HO-1 signaling pathway.[3] Under conditions of oxidative stress, Aucubin treatment has been observed to promote the translocation of Nrf2 to the nucleus, leading to an increased expression of HO-1. This enhances the cell's capacity to neutralize reactive oxygen species (ROS) and reduce oxidative damage.

Caption: Nrf2/HO-1 signaling pathway potentially modulated by this compound.

AMPK Signaling Pathway

AMP-activated protein kinase (AMPK) is a crucial energy sensor that plays a role in regulating cellular metabolism and mitigating oxidative stress.

Research indicates that Aucubin can activate the AMPK signaling pathway.[3] Activation of AMPK can, in turn, influence downstream targets involved in antioxidant defense. This pathway is interconnected with the Nrf2 pathway, as AMPK can promote the activation of Nrf2.

Caption: AMPK signaling pathway potentially influenced by this compound.

Conclusion

The available in vitro data strongly suggest that this compound possesses significant antioxidant properties, particularly in scavenging DPPH and superoxide anion radicals. Its aglycone structure appears to be crucial for this activity, often demonstrating greater potency than its glycoside precursor, aucubin. While direct evidence for this compound's efficacy in ABTS and FRAP assays is currently lacking, the established radical scavenging activities highlight its potential as a valuable natural antioxidant.

Furthermore, the modulation of critical cytoprotective signaling pathways like Nrf2/HO-1 and AMPK by aucubin suggests that this compound likely plays a pivotal role in these intracellular antioxidant defense mechanisms. Future research should focus on elucidating the precise molecular interactions of this compound within these pathways and expanding the evaluation of its antioxidant capacity across a broader range of in vitro assays. Such studies will be instrumental for drug development professionals in harnessing the full therapeutic potential of this promising natural compound.

References

The Anti-inflammatory Potential of Aucubigenin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aucubigenin, the aglycone of the iridoid glycoside aucubin, has emerged as a potent anti-inflammatory agent with significant therapeutic potential. This technical guide provides an in-depth analysis of the anti-inflammatory properties of this compound, focusing on its mechanisms of action, relevant signaling pathways, and the experimental evidence supporting its efficacy. Through a comprehensive review of in vitro and in vivo studies, this document elucidates how this compound modulates key inflammatory mediators and pathways, offering a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation is implicated in the pathogenesis of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, neurodegenerative disorders, and cancer. The search for novel anti-inflammatory agents with high efficacy and minimal side effects is a continuous endeavor in pharmaceutical research.

Aucubin, an iridoid glycoside found in various medicinal plants such as Aucuba japonica and Eucommia ulmoides, has long been recognized for its diverse pharmacological activities. It is now understood that aucubin itself is a prodrug that is hydrolyzed by β-glucosidases in vivo to its active aglycone, this compound. It is this compound that exerts the primary biological effects, including potent anti-inflammatory actions. This guide will focus on the anti-inflammatory properties of this compound, detailing the molecular mechanisms that underpin its therapeutic potential.

Mechanism of Action: Inhibition of Key Inflammatory Pathways

The anti-inflammatory effects of this compound are primarily attributed to its ability to suppress key signaling pathways and the subsequent production of pro-inflammatory mediators. The most well-documented mechanisms involve the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB, predominantly the p65 subunit, to translocate to the nucleus and induce the transcription of a wide array of pro-inflammatory genes.

This compound has been shown to effectively inhibit this pathway. Studies have demonstrated that the hydrolyzed product of aucubin (H-AU), which is this compound, blocks the degradation of IκBα and the subsequent nuclear translocation of the NF-κB p65 subunit[1][2]. This inhibition of NF-κB activation leads to a significant reduction in the expression of NF-κB target genes, including those encoding for pro-inflammatory cytokines and enzymes.

Modulation of the MAPK Signaling Pathway

The MAPK signaling pathway, comprising cascades such as the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, plays a critical role in transducing extracellular signals into cellular responses, including inflammation. The activation of MAPKs by inflammatory stimuli leads to the phosphorylation of various transcription factors that regulate the expression of inflammatory mediators.

Aucubin, and by extension this compound, has been found to suppress the phosphorylation of key MAPK proteins. For instance, aucubin has been shown to inhibit the phosphorylation of ERK, which is upstream of NF-κB activation in some contexts[3][4]. By attenuating MAPK signaling, this compound can further dampen the inflammatory response.

Signaling Pathway Diagrams

To visually represent the mechanisms of action of this compound, the following diagrams of the NF-κB and MAPK signaling pathways are provided.

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative data from various studies investigating the anti-inflammatory effects of aucubin and its active form, this compound.

Table 1: In Vitro Anti-inflammatory Activity of this compound (H-AU)

| Inflammatory Mediator | Cell Line | Inducer | Concentration of H-AU | % Inhibition / IC50 | Reference |

| TNF-α Production | RAW 264.7 | LPS | - | IC50: 9.2 µM | [1][2] |

| NF-κB Translocation | RAW 264.7 | LPS | Not specified | 55% inhibition | [1][2] |

Table 2: In Vitro Anti-inflammatory Activity of Aucubin

| Inflammatory Mediator | Cell Line | Inducer | Concentration of Aucubin | % Inhibition / IC50 | Reference |

| TNF-α Secretion | 3T3-L1 adipocytes | TNF-α | 100 µM | Significant inhibition | [3][4] |

| IL-6 Secretion | 3T3-L1 adipocytes | TNF-α | 100 µM | Significant inhibition | [3][4] |

| MCP-1 Secretion | 3T3-L1 adipocytes | TNF-α | 100 µM | Significant inhibition | [3][4] |

| NO Production | Rat Chondrocytes | IL-1β | 50 µM | Significant reduction | [3] |

| iNOS Expression | Rat Chondrocytes | IL-1β | 50 µM | Significant reduction | [3] |

| COX-2 Expression | Rat Chondrocytes | IL-1β | 50 µM | Significant reduction | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to assess the anti-inflammatory properties of this compound.

In Vitro Anti-inflammatory Assays

5.1.1. Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophage cell line is commonly used.

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment Protocol: Cells are seeded in appropriate culture plates (e.g., 96-well or 24-well plates) and allowed to adhere overnight. The cells are then pre-treated with various concentrations of this compound (or aucubin) for a specified period (e.g., 1-2 hours) before being stimulated with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 100 ng/mL to 1 µg/mL) for a designated time (e.g., 6-24 hours).

5.1.2. Measurement of Nitric Oxide (NO) Production (Griess Assay)

-

After the treatment period, collect 100 µL of the cell culture supernatant.

-

In a new 96-well plate, mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubate the mixture at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

The concentration of nitrite (a stable product of NO) is determined by comparison with a standard curve of sodium nitrite.

5.1.3. Measurement of Pro-inflammatory Cytokines (ELISA)

-

Cell culture supernatants are collected after treatment.

-

The concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Briefly, the supernatant is added to a 96-well plate pre-coated with a capture antibody specific for the cytokine of interest.

-

After incubation and washing steps, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

-

A substrate solution is then added, and the resulting color change is measured spectrophotometrically. The cytokine concentration is determined from a standard curve.

5.1.4. Western Blot Analysis for Signaling Proteins

-

After treatment, cells are lysed to extract total protein.

-

Protein concentration is determined using a BCA or Bradford assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for target proteins (e.g., p-p65, p65, IκBα, p-ERK, ERK, β-actin).

-

After washing, the membrane is incubated with a secondary antibody conjugated to HRP.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

5.1.5. Real-Time Quantitative PCR (RT-qPCR) for Gene Expression

-

Total RNA is extracted from treated cells using a suitable kit.

-

cDNA is synthesized from the RNA template using reverse transcriptase.

-

RT-qPCR is performed using specific primers for target genes (e.g., iNOS, COX-2, TNF-α, IL-6) and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

-

The relative gene expression is calculated using the 2-ΔΔCt method.

In Vivo Anti-inflammatory Models

5.2.1. Carrageenan-Induced Paw Edema in Rodents

-

Animals: Male Wistar rats or Swiss albino mice are commonly used.

-

Procedure: A sub-plantar injection of carrageenan (e.g., 1% in saline) is administered into the right hind paw of the animals to induce acute inflammation.

-

Treatment: this compound (or aucubin) is administered orally or intraperitoneally at various doses, typically 30-60 minutes before the carrageenan injection. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

-

Measurement: The paw volume is measured at different time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

-

Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Conclusion

This compound, the active metabolite of aucubin, demonstrates significant anti-inflammatory properties by targeting fundamental inflammatory signaling pathways, namely the NF-κB and MAPK pathways. Its ability to inhibit the production of a wide range of pro-inflammatory mediators, as evidenced by both in vitro and in vivo studies, underscores its potential as a lead compound for the development of novel anti-inflammatory therapeutics. The detailed experimental protocols and quantitative data summarized in this guide provide a solid foundation for further research into the pharmacological activities of this compound and its applications in treating inflammatory diseases. Future studies should focus on elucidating the precise molecular targets of this compound and conducting comprehensive preclinical and clinical trials to validate its therapeutic efficacy and safety in humans.

References

- 1. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory activity of aucubin by inhibition of tumor necrosis factor-alpha production in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Aucubin prevents interleukin-1 beta induced inflammation and cartilage matrix degradation via inhibition of NF-κB signaling pathway in rat articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Aucubin, a naturally occurring iridoid glycoside inhibits TNF-α-induced inflammatory responses through suppression of NF-κB activation in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploring the hepatoprotective effects of Aucubigenin.

An In-depth Technical Guide to the Hepatoprotective Effects of Aucubigenin

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, the aglycone of the naturally occurring iridoid glycoside Aucubin, has emerged as a promising therapeutic agent for liver protection. Aucubin, found in various medicinal plants, is hydrolyzed in vivo to its biologically active form, this compound, which exerts potent hepatoprotective effects against a range of liver injuries.[1][2] This technical guide provides a comprehensive overview of the mechanisms of action, experimental evidence, and methodologies related to the hepatoprotective effects of this compound.

The Conversion of Aucubin to this compound

Aucubin itself is biologically inactive and requires conversion to this compound through deglycosylation to exert its pharmacological effects.[1][2] This conversion is a prerequisite for its bioactivity, as the aglycone form is more readily transported across cell membranes.[2] The bioavailability of Aucubin is higher when administered intraperitoneally (76.8%) compared to oral administration (19.3%), which may be due to its instability in acidic gastric environments and first-pass metabolism.[3]

Mechanisms of Hepatoprotection

This compound's hepatoprotective effects are multi-faceted, primarily involving the modulation of inflammatory pathways, reduction of oxidative stress, and inhibition of apoptosis.

Anti-inflammatory Effects

This compound has been shown to suppress liver inflammation by inhibiting key pro-inflammatory signaling pathways.

Inhibition of the HMGB1/TLR-4/NF-κB Signaling Pathway

In liver ischemia-reperfusion injury, Aucubin (acting through this compound) has been demonstrated to inhibit the High Mobility Group Box 1 (HMGB1)/Toll-like Receptor 4 (TLR-4)/Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][5] This inhibition leads to a reduction in the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β).[6][4]

Modulation of the STAT3/NF-κB Signaling Pathway

Aucubin has also been found to restrain the nuclear transfer of NF-κB (p65), potentially by reducing the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3).[7] This action further contributes to its anti-inflammatory properties by downregulating the expression of inflammatory mediators.

Antioxidant Effects

This compound combats oxidative stress, a key contributor to liver damage, through the activation of protective signaling pathways.

Activation of the Nrf2/HO-1 Signaling Pathway

A significant mechanism of this compound's antioxidant action is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) signaling pathway.[7][8][9] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[9] By activating this pathway, this compound enhances the cellular defense against oxidative damage.

Involvement of the AMPK Signaling Pathway

Aucubin has been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway, which plays a crucial role in cellular energy homeostasis and can modulate oxidative stress responses.[9]

Anti-apoptotic Effects

This compound protects hepatocytes from apoptosis (programmed cell death), a common feature of many liver diseases. Studies have shown that Aucubin treatment can reduce the expression of key apoptosis-related proteins like caspase-3.[4]

Quantitative Data on Hepatoprotective Effects

The following tables summarize the quantitative data from key in vivo studies demonstrating the hepatoprotective effects of Aucubin (and by extension, this compound).

Table 1: Effects of Aucubin on Serum Liver Enzymes in a Rat Model of Liver Ischemia-Reperfusion Injury

| Treatment Group | Dose (mg/kg/day) | ALT (U/L) | AST (U/L) |

| Sham | - | 45.3 ± 5.8 | 112.7 ± 10.2 |

| IRI Control | - | 289.6 ± 25.4 | 568.3 ± 45.7 |

| Aucubin - Low | 1 | 210.2 ± 18.9 | 450.1 ± 38.6 |

| Aucubin - Medium | 5 | 155.4 ± 15.1 | 325.8 ± 30.2 |

| Aucubin - High | 10 | 180.7 ± 16.5 | 398.4 ± 35.1 |

*p < 0.05 vs. IRI Control; **p < 0.01 vs. IRI Control. Data are presented as mean ± SD.[4]

Table 2: Effects of Aucubin on Inflammatory Cytokines in a Rat Model of Liver Ischemia-Reperfusion Injury

| Treatment Group | Dose (mg/kg/day) | TNF-α (pg/mL) | IL-1β (pg/mL) | HMGB1 (ng/mL) |

| Sham | - | 15.2 ± 2.1 | 25.6 ± 3.4 | 1.8 ± 0.3 |

| IRI Control | - | 89.4 ± 9.8 | 152.7 ± 16.1 | 10.5 ± 1.2 |

| Aucubin - Low | 1 | 68.3 ± 7.5 | 115.4 ± 12.3 | 7.9 ± 0.9 |

| Aucubin - Medium | 5 | 45.1 ± 5.2 | 78.9 ± 8.5 | 5.1 ± 0.6** |

| Aucubin - High | 10 | 58.6 ± 6.4 | 98.2 ± 10.1 | 6.8 ± 0.7 |

*p < 0.05 vs. IRI Control; **p < 0.01 vs. IRI Control. Data are presented as mean ± SD.[4]

Table 3: Effects of Aucubin on Oxidative Stress Markers in a Rat Model of Liver Ischemia-Reperfusion Injury

| Treatment Group | Dose (mg/kg/day) | MDA (nmol/mg protein) | SOD (U/mg protein) |

| Sham | - | 1.2 ± 0.2 | 125.4 ± 13.2 |

| IRI Control | - | 5.8 ± 0.6 | 45.8 ± 5.1 |

| Aucubin - Low | 1 | 4.1 ± 0.5 | 78.2 ± 8.1 |

| Aucubin - Medium | 5 | 2.5 ± 0.3 | 105.6 ± 11.3 |

| Aucubin - High | 10 | 3.2 ± 0.4 | 89.4 ± 9.5 |

*p < 0.05 vs. IRI Control; **p < 0.01 vs. IRI Control. Data are presented as mean ± SD.[4]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Carbon Tetrachloride (CCl4)-Induced Acute Liver Injury in Mice

This model is widely used to screen for hepatoprotective agents.

-

Animals: Male ICR mice (or other suitable strain), 6-8 weeks old.

-

Acclimatization: House animals in a controlled environment (22 ± 2 °C, 55 ± 5% humidity, 12-h light/dark cycle) for at least one week before the experiment, with free access to standard chow and water.

-

Grouping and Treatment:

-

Normal Control Group: Receives vehicle (e.g., olive oil) intraperitoneally (i.p.).

-

CCl4 Model Group: Receives a single i.p. injection of CCl4 (e.g., 0.1-0.2 mL/kg) diluted in olive oil (e.g., 1:9 v/v).

-

Aucubin/Aucubigenin Treatment Groups: Receive various doses of Aucubin or this compound (e.g., 10, 20, 40 mg/kg) orally or i.p. for a specified period (e.g., 7 days) before CCl4 administration.

-

Positive Control Group: Receives a known hepatoprotective agent (e.g., silymarin) at an effective dose.

-

-

Induction of Injury: On the final day of pretreatment, administer CCl4 to the model and treatment groups.

-

Sample Collection: 24 hours after CCl4 injection, anesthetize the mice and collect blood via cardiac puncture for serum analysis. Euthanize the animals and harvest the livers for histopathological examination and biochemical analysis.

-

Biochemical Analysis: Measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) using commercial assay kits.

-

Histopathological Analysis: Fix a portion of the liver in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) for microscopic evaluation of liver damage.

Liver Ischemia-Reperfusion (I/R) Injury in Rats

This model mimics the liver injury that occurs during liver surgery and transplantation.

-

Animals: Male Sprague-Dawley rats, 250-300 g.

-

Anesthesia: Anesthetize the rats with an appropriate anesthetic (e.g., pentobarbital sodium, 50 mg/kg, i.p.).

-

Surgical Procedure:

-

Perform a midline laparotomy to expose the liver.

-

Induce partial hepatic ischemia by clamping the hepatic artery and portal vein supplying the left and median lobes of the liver with an atraumatic vascular clamp for a specific duration (e.g., 60 minutes).

-

After the ischemic period, remove the clamp to allow reperfusion for a set time (e.g., 4-6 hours).

-

In the sham control group, perform the same surgical procedure without vascular occlusion.

-

-

Treatment: Administer Aucubin/Aucubigenin or vehicle to the respective groups at specified doses and times before the induction of ischemia.

-

Sample Collection and Analysis: At the end of the reperfusion period, collect blood and liver tissue samples for biochemical and histopathological analyses as described in the CCl4 model.

In Vitro Hepatoprotective Assay using HepG2 Cells

This cell-based assay is used to evaluate the direct protective effects of compounds on hepatocytes.

-

Cell Culture: Culture human hepatoma HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-